

A Technical Guide to KC02 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KC02

Cat. No.: B1150324

[Get Quote](#)

Introduction

KC02 is a crucial research tool employed as an inactive control probe for its active counterpart, **KC01**. **KC01** is a potent inhibitor of the enzyme alpha/beta-hydrolase domain containing 16A (ABHD16A), a phosphatidylserine hydrolase that plays a significant role in regulating the levels of lysophosphatidylserines (lyso-PS) in mammalian systems.[1] Lyso-PS are signaling lipids that are implicated in various immune and neurological processes.[2] Understanding the function of ABHD16A and its modulation is of growing interest in fields such as cancer, immunology, and neuroscience.[1] **KC02**, by serving as a negative control, enables researchers to verify that the observed biological effects of **KC01** are specifically due to the inhibition of ABHD16A.[1]

This technical guide provides an in-depth overview of **KC02**, including its chemical properties, sources for procurement, and detailed experimental context to facilitate its effective use in research and drug development.

Chemical Properties and Procurement

KC02 is a small molecule with the formal name 6Z-[2-oxo-4-(2-phenylethyl)-3-oxetanylidene], hexanamide.[1] Its key chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1646795-60-9	[1]
Molecular Formula	C17H21NO3	[1]
Formula Weight	287.4 g/mol	[1]
Purity	≥98%	[1]
Formulation	A solution in ethyl acetate	[1]
Solubility	DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 16 mg/ml, Ethanol:PBS (pH 7.2) (1:5): 0.5 mg/ml	[1]
Storage	-20°C	[1]
Stability	≥ 2 years	[1]

Commercial Suppliers

KC02 is available for purchase from several reputable suppliers of research chemicals. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the compound.

- Cayman Chemical: Offers **KC02** for research purposes.[1][3]
- MedChemExpress (MCE): Lists (Z)-**KC02** as an inhibitor of ABHD16A.[2][4]
- TargetMol: Provides (Z)-**KC02** for research applications.[5]

Experimental Applications and Protocols

The primary application of **KC02** is as a negative control in experiments investigating the effects of the ABHD16A inhibitor, KC01. Due to its structural similarity to KC01 but lack of inhibitory activity against ABHD16A, **KC02** is essential for distinguishing specific effects of ABHD16A inhibition from off-target or non-specific effects of the chemical scaffold.[6]

Key Experimental Data

The following table summarizes the key quantitative data regarding the activity of **KC02** in comparison to KC01.

Assay	Target	KC01 IC50	KC02 IC50	Reference
Competitive Gel-Based Activity-Based Protein Profiling (ABPP)	Human ABHD16A	~0.2-0.5 μ M	> 10 μ M	[6]
Competitive Gel-Based Activity-Based Protein Profiling (ABPP)	Mouse ABHD16A	~0.2-0.5 μ M	> 10 μ M	[6]

Methodologies

Competitive Gel-Based Activity-Based Protein Profiling (ABPP)

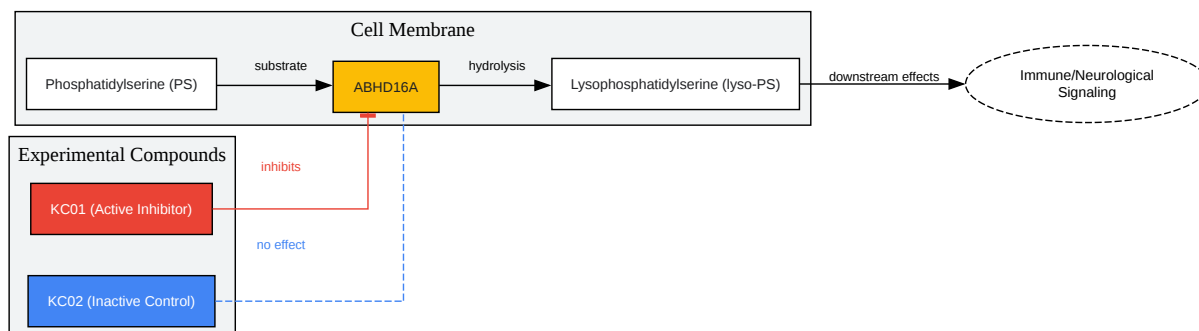
This technique is used to assess the potency and selectivity of inhibitors against a specific enzyme within a complex proteome.

- Objective: To determine the IC50 values of KC01 and **KC02** for ABHD16A.
- Protocol Outline:
 - Proteomes from cells overexpressing human or mouse ABHD16A are prepared.
 - The proteomes are incubated with varying concentrations of KC01 or **KC02**.
 - A fluorescently tagged broad-spectrum serine hydrolase probe (e.g., FP-rhodamine) is then added. This probe covalently binds to the active site of serine hydrolases that have not been blocked by the inhibitor.
 - The proteome is separated by SDS-PAGE.

- The gel is scanned for fluorescence. A decrease in the fluorescence signal for the band corresponding to ABHD16A indicates inhibition by the compound.
- The IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal.
- Results: In these experiments, KC01 shows potent inhibition of ABHD16A with an IC₅₀ in the sub-micromolar range, while **KC02** demonstrates no significant inhibition at concentrations up to 10 μM.[6][7]

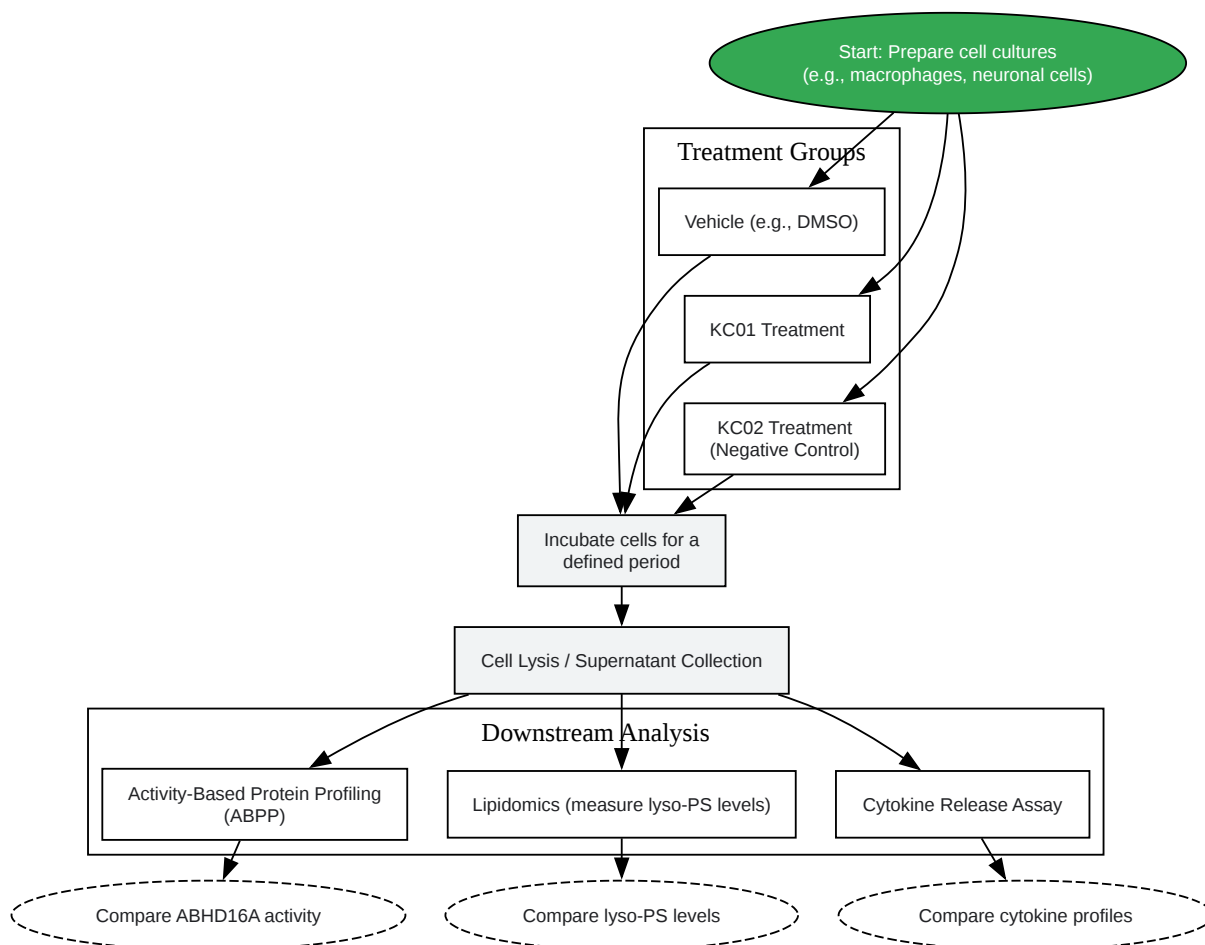
Signaling Pathway and Experimental Workflow

KC02, as an inactive control, does not directly participate in a signaling pathway. Instead, it is used to validate the specific role of its active counterpart, KC01, in modulating the ABHD16A-mediated signaling pathway. The following diagrams illustrate the relationship between these compounds and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Role of KC01 and **KC02** in the ABHD16A signaling pathway.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cayman Chemical - Nordic Biosite [nordicbiosite.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 化合物 (Z)-KC02|T78594|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2016069542A2 - Lactone compounds and methods of making and using same - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to KC02 for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150324#where-to-purchase-kc02-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com